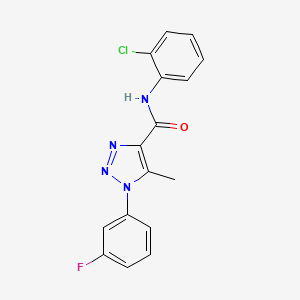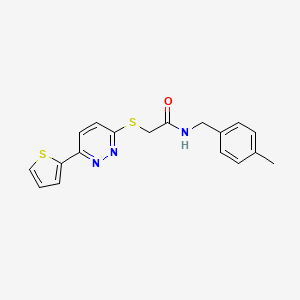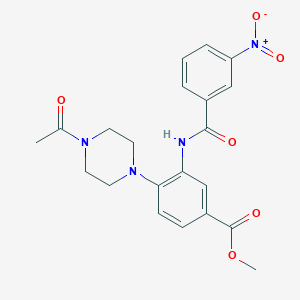![molecular formula C21H24N6 B11290142 N~4~,N~4~-diethyl-2-methyl-N~1~-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine](/img/structure/B11290142.png)
N~4~,N~4~-diethyl-2-methyl-N~1~-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinoxaline moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aryl diazonium salts, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinoxaline moiety allows the compound to form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Quinoxaline Derivatives: Exhibiting diverse pharmacological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is unique due to its combined triazoloquinoxaline and benzene-1,4-diamine structure, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H24N6 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-N,4-N-diethyl-2-methyl-1-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H24N6/c1-5-26(6-2)16-11-12-17(14(3)13-16)22-20-21-25-24-15(4)27(21)19-10-8-7-9-18(19)23-20/h7-13H,5-6H2,1-4H3,(H,22,23) |
Clave InChI |
PCGSTXGFDZMBLB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11290060.png)
![N-(3-Chloro-2-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11290065.png)
![N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B11290071.png)
![N-[4-({3-[(3-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B11290074.png)
![(2E)-3-(2-chlorophenyl)-1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one](/img/structure/B11290082.png)
![1-[3-({3-[(4-Isopropylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amino)propyl]-2-pyrrolidinone](/img/structure/B11290090.png)
![{6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]quinolin-3-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11290109.png)

![Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate](/img/structure/B11290115.png)

![butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B11290148.png)

![N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11290164.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11290173.png)
